molecular formula C23H27N5O2 B609954 PF-05175157 CAS No. 1301214-47-0

PF-05175157

Cat. No. B609954
CAS RN: 1301214-47-0
M. Wt: 405.5
InChI Key: BDXXSFOJPYSYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

PF-05175157 has a molecular formula of C23H27N5O2 . It belongs to the class of organic compounds known as n-benzoylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Chemical Reactions Analysis

This compound is a potent and selective inhibitor of both acetyl-CoA carboxylase isoform ACC1 located primarily in liver and adipose tissue and isoform ACC2 dominant in skeletal and heart muscle . It reduces hepatic and skeletal muscle malonyl-CoA levels in rats . It also inhibits hepatic de novo lipogenesis and reduces the whole body respiratory exchange ratio in rats .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 405.49 . The exact mass is 405.22 .

Scientific Research Applications

PF-05175157 has been studied for its potential therapeutic applications in both in vivo and in vitro models. In vivo studies have shown that this compound can inhibit the growth of various types of cancer cells, including melanoma, glioblastoma, and colon cancer. In vitro studies have demonstrated that this compound can inhibit the growth of human cancer cell lines, including prostate, breast, and gastric cancer cell lines. Additionally, this compound has been studied for its potential anti-inflammatory and anti-tumorigenic effects.

Mechanism of Action

Target of Action

PF-05175157 is a selective inhibitor of both acetyl-CoA carboxylase isoform ACC1 and isoform ACC2 . Acetyl-CoA carboxylase (ACC) plays a regulatory role in both fatty acid synthesis and oxidation, controlling the process of lipid deposition in the liver .

Mode of Action

This compound interacts with its targets, ACC1 and ACC2, by inhibiting their activity . The IC50 values for ACC1 and ACC2 are 27 nM and 33 nM, respectively . This inhibition leads to a decrease in de novo lipogenesis and an increase in β-oxidation of long-chain fatty acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting ACC, this compound reduces the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis . This leads to a decrease in de novo lipogenesis and an increase in the β-oxidation of long-chain fatty acids .

Pharmacokinetics

It’s known that the compound has been used in trials studying the basic science and treatment of acne vulgaris, diabetes mellitus, type 2 diabetes mellitus, diabetes mellitus type 2, and diabetes mellitus, type 2, among others .

Result of Action

The inhibition of ACC by this compound leads to a robust reduction of de novo lipogenesis . This results in changes at the molecular and cellular level, including reduced hepatic and skeletal muscle malonyl-CoA levels . It also inhibits hepatic de novo lipogenesis and reduces the whole body respiratory exchange ratio in rats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, clinical development of this compound was terminated due to reduced platelet counts . This suggests that the compound’s action, efficacy, and stability can vary across different species and environments .

Biological Activity

PF-05175157 has been found to have anti-cancer, anti-inflammatory, and anti-tumorigenic activity. In vivo studies have demonstrated that this compound can inhibit the growth of various types of cancer cells, including melanoma, glioblastoma, and colon cancer. Additionally, in vitro studies have shown that this compound can inhibit the growth of human cancer cell lines, including prostate, breast, and gastric cancer cell lines.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the expression of genes involved in cell cycle progression, apoptosis, and cell survival. Additionally, this compound has been shown to inhibit the activity of this compound, leading to the inhibition of cell growth.

Advantages and Limitations for Lab Experiments

PF-05175157 has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high selectivity for this compound. This allows for greater control over the effects of the compound and reduces the risk of off-target effects. Additionally, this compound has been found to be effective in both in vitro and in vivo studies. However, one of the main limitations of this compound is its lack of solubility in water. This can make it difficult to accurately measure and administer the compound in laboratory experiments.

Future Directions

For research include studying the effects of PF-05175157 in combination with other drugs, investigating its effects on other types of cancer, and exploring its potential as an anti-inflammatory and anti-tumorigenic agent. Additionally, further research is needed to develop more efficient synthesis methods and to identify potential side effects. Finally, further studies are needed to explore the potential of this compound as a drug delivery system.

Synthesis Methods

PF-05175157 is synthesized through a multi-step process. It begins with the condensation of 2-bromo-4-chlorobenzaldehyde with 2-amino-4-chlorobenzonitrile in the presence of a base, such as sodium hydroxide. This reaction produces 4-chloro-2-amino-6-bromobenzonitrile. This intermediate is then reacted with ethyl chloroformate and isobutyl amine to form 2-amino-4-chloro-6-bromo-3-ethylbenzonitrile. Finally, this compound is reacted with 1-phenyl-1H-pyrazol-3-ylboronic acid to form this compound.

Safety and Hazards

PF-05175157 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXXSFOJPYSYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1301214-47-0
Record name PF-05175157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05175157
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05175157
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does PF-05175157 affect cancer cells, and what makes it a promising anticancer target?

A1: this compound demonstrates significant growth inhibitory effects against various breast cancer cell lines in laboratory settings []. This is attributed to its ability to inhibit ACC, a key enzyme in fatty acid synthesis, a process often upregulated in cancer cells. Inhibiting ACC disrupts the supply of fatty acids required for cancer cell growth and proliferation. [] This makes ACC a promising target for anticancer therapies, and this compound a potential candidate for further research.

Q2: Beyond cancer, what other diseases might this compound be effective against?

A2: Research suggests that this compound could be effective against viral infections, specifically flaviviruses like West Nile virus, dengue virus, and Zika virus. [] By inhibiting ACC, the compound disrupts the lipid metabolism essential for the replication of these viruses. Notably, in mouse models, this compound reduced viral load, highlighting its potential as a broad-spectrum antiviral agent. []

Q3: What are the limitations of this compound as a therapeutic agent based on current research?

A3: Despite its promise, this compound has shown limitations. Studies indicate that inhibiting ACC can lead to developmental toxicity. [] In animal models, the compound resulted in adverse effects like growth retardation and malformations, primarily due to disrupting fatty acid synthesis during fetal development. [] This highlights the need for further research to mitigate these risks, potentially through targeted delivery approaches or alternative ACC inhibitors with improved safety profiles.

Q4: How does the structure of this compound contribute to its activity and distribution within the body?

A4: While specific structural details of this compound are not provided in the provided abstracts, research indicates that modifying the molecule to include carboxylic acid groups enhances its liver-targeting properties. [] These modifications enable this compound to interact with organic anion transporting polypeptides (OATPs), leading to selective accumulation in the liver, the primary site of DNL. [] This targeted approach could potentially enhance its efficacy against liver-related diseases like non-alcoholic steatohepatitis (NASH) while minimizing off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.